3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h7-8,10H,1-6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJGEKETQUNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The typical synthetic approach to 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine involves:
- Construction or derivatization of the tetrahydronaphthalene ring system.
- Introduction of the propan-1-amine side chain via reductive amination or nucleophilic substitution.
- Use of chiral resolution or asymmetric synthesis when stereochemistry is relevant.
Preparation via Reductive Amination
One of the most common and efficient methods for preparing this compound or closely related analogs is reductive amination of a corresponding aldehyde or ketone intermediate with an amine source.
- Starting from 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde or related ketone.
- Reaction with ammonia or a primary amine (such as propylamine) under acidic conditions.
- Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate to the amine.
This method is favored due to its straightforwardness and ability to introduce the amine functionality directly onto the propyl side chain.
Alternative Synthetic Routes
Some patents and literature describe alternative synthetic routes involving:
- Alkylation of tetrahydronaphthalenyl intermediates with halogenated propyl derivatives.
- Use of protective groups and subsequent deprotection steps to achieve selective amination.
- Multi-step synthesis involving intermediates such as 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride as key precursors.
Representative Preparation Method from Patent CN111393309A
This patent outlines a preparation method for a structurally related compound, (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, which shares the tetrahydronaphthalene amine core:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive amination of (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine with propionaldehyde under acidic conditions | Reducing agent (e.g., NaBH3CN), acid catalyst | Formation of intermediate amine compound |
| 2 | Catalytic hydrogenation of intermediate compound in the presence of hydrogenation catalyst | Pd/C or Raney Nickel, hydrogen gas | Hydrogenation and deprotection |
| 3 | Salification with acid to obtain hydrochloride salt | HCl or equivalent acid | Final amine hydrochloride salt |
This method highlights the use of reductive amination followed by catalytic hydrogenation and salt formation, which are applicable to the preparation of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine analogs.
Summary Table of Preparation Methods
Research Findings and Considerations
- Safety and scalability: High-pressure hydrogenations, while effective, pose safety risks and complicate scale-up. Alternative mild reductive amination methods are preferred for industrial applications.
- Yield and purity: Chiral resolution methods yield low amounts of pure enantiomer, limiting their industrial viability. Asymmetric synthesis or chiral catalysts may improve this.
- Reaction conditions: Acidic conditions favor imine formation in reductive amination, but require careful pH control to avoid side reactions.
- Catalysts: Palladium on carbon and Raney nickel are commonly used catalysts for hydrogenation steps, with selection depending on substrate sensitivity.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the propan-1-amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals. Its structural similarity to known neurotransmitters suggests possible applications in neuropharmacology.
Case Studies:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter activity. This opens avenues for developing treatments for neurological disorders such as depression and anxiety.
Synthesis of Novel Compounds
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can serve as a building block in organic synthesis.
Applications in Synthesis:
- It can be utilized to synthesize more complex molecules through various chemical reactions such as alkylation and acylation.
Material Science
Due to its unique properties, this compound is being explored for use in the development of new materials.
Potential Uses:
- Polymer Chemistry : Its amine group can participate in reactions that form polymers or copolymers with desirable mechanical properties.
Recent studies have focused on the pharmacological effects of compounds derived from tetrahydronaphthalene structures. The following insights have emerged:
- Antidepressant Activity : Preliminary studies suggest that derivatives may exhibit antidepressant-like effects in animal models.
- Neuroprotective Effects : Some compounds have shown potential neuroprotective properties against oxidative stress.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amines with Shorter or Longer Alkyl Chains
(a) 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamine (ST-3660)
- Molecular Formula : C₁₂H₁₇N
- Average Mass : 175.27 g/mol
- Purity : 97% .
- Key Difference: A shorter ethylamine chain (vs.
(b) 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine Hydrochloride (SY216830)
- Molecular Formula : C₁₄H₂₁N·HCl
- Average Mass : 231.79 g/mol
- CAS : 294180-07-7 .
- Key Difference : A butanamine chain increases lipophilicity and molecular weight compared to the target compound. The hydrochloride salt enhances water solubility.
| Compound | Molecular Formula | Average Mass (g/mol) | Alkyl Chain Length | Key Feature |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₉N | 189.30 | 3 (propanamine) | Primary amine, no stereocenters |
| ST-3660 | C₁₂H₁₇N | 175.27 | 2 (ethylamine) | Higher purity (97%) |
| SY216830 | C₁₄H₂₁N·HCl | 231.79 | 4 (butanamine) | Hydrochloride salt form |
Amines with Additional Substituents
(a) (R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine (QE-2438)
(b) N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- Molecular Formula : C₂₀H₂₂N₂OS
- Key Difference: Contains a naphthalene ring (vs.
Non-Amine Derivatives with Similar Cores
(a) TH-PHP and TH-PVP
- TH-PHP : 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one
- TH-PVP : 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one
- Key Differences :
| Compound | Molecular Formula | Functional Groups | Potential Applications |
|---|---|---|---|
| Target | C₁₃H₁₉N | Primary amine | Unknown (structural studies) |
| TH-PHP | C₁₉H₂₅NO | Ketone, pyrrolidine | Psychoactive substance |
Biological Activity
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H19N. This compound is a derivative of tetrahydronaphthalene and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C13H19N
- Molecular Weight: 201.30 g/mol
- IUPAC Name: 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
The biological activity of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It is hypothesized that the compound can modulate the activity of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine.
Interaction with MAO-B
Research indicates that compounds similar to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine exhibit inhibitory effects on MAO-B. This inhibition can potentially lead to increased levels of dopamine and may have implications for treating neurodegenerative diseases such as Parkinson's disease (PD) .
In Vitro Studies
In vitro studies have demonstrated that 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can exhibit various biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegeneration.
- Antioxidant Activity : It is believed to possess antioxidant properties that may mitigate oxidative damage in cells .
In Vivo Studies
Preliminary in vivo studies suggest that this compound may improve motor function and reduce neuroinflammation in animal models of PD. These findings indicate its potential as a therapeutic agent for neurodegenerative disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can be compared with other related compounds based on their biological activity:
| Compound Name | MAO-B IC50 (nM) | Biological Activity |
|---|---|---|
| Selegiline | 36.0 | MAO-B inhibitor |
| Rasagiline | 15.4 | MAO-B inhibitor |
| 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | TBD | Potential MAO-B inhibitor |
Q & A
Basic Synthesis & Purification
Q: What are the optimal synthetic routes for preparing 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine, and how can purity be ensured during scale-up? A:
- Hydrogenation methods : Catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen gas at 70°C in ethyl acetate is effective for reducing unsaturated precursors to the tetrahydronaphthalene moiety, yielding up to 97% under controlled conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol can isolate the amine. Monitor purity via HPLC or GC-MS to confirm >95% purity .
- Safety : Follow precautionary codes (P201, P202) for handling amines, including inert atmosphere use and proper waste disposal .
Analytical Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:
- NMR spectroscopy : ¹H/¹³C NMR resolves the tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm) and the propan-1-amine chain (δ 2.5–3.2 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 215.3 (C₁₃H₁₇N) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity for trace impurities .
Safety & Handling Protocols
Q: What safety measures are critical when handling this amine in laboratory settings? A:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .
- Waste disposal : Neutralize with dilute HCl before transferring to hazardous waste containers .
Advanced: Structural Analog Design
Q: How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold? A:
- Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at the naphthalene ring to modulate receptor binding, as seen in analogs like TH-PVP and TH-PHP .
- Chiral centers : Enantioselective synthesis (e.g., using chiral catalysts) can improve pharmacological specificity, as demonstrated in (2R)-configured adamantyl amines .
- Biological screening : Use in vitro assays (e.g., receptor binding or enzyme inhibition) to compare modified analogs against the parent compound .
Advanced: Data Contradictions
Q: How should researchers resolve discrepancies in reported synthetic yields (e.g., 97% vs. lower values)? A:
- Parameter optimization : Replicate high-yield conditions (e.g., Pd/C catalyst loading, H₂ pressure) and verify precursor purity.
- Side reactions : Monitor for over-reduction or dimerization via LC-MS. Adjust reaction time/temperature to suppress byproducts .
- Collaborative validation : Cross-check results with independent labs using standardized protocols .
Advanced: Enantioselective Synthesis
Q: What methodologies enable enantioselective synthesis of chiral derivatives of this compound? A:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation to control stereochemistry at the propan-1-amine chain .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can separate enantiomers with >90% ee .
Advanced: Biological Activity Profiling
Q: How can researchers design studies to evaluate the compound’s potential therapeutic applications? A:
- Target identification : Screen against GPCRs (e.g., adrenergic or serotonin receptors) due to structural similarity to Tramazoline, a known nasal decongestant .
- In vitro models : Use cell-based assays (e.g., cAMP modulation) to assess receptor activation/blockade.
- Toxicity profiling : Conduct MTT assays for cytotoxicity and hERG channel inhibition studies to rule out cardiotoxicity .
Advanced: Stability & Degradation Pathways
Q: What factors influence the compound’s stability, and how can degradation products be characterized? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
